3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide
Description
Properties
CAS No. |
644979-22-6 |
|---|---|
Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H27NO4/c1-16-19(11-8-12-20(16)28-3)22(26)24-23(13-5-4-6-14-23)21(25)17-9-7-10-18(15-17)27-2/h7-12,15H,4-6,13-14H2,1-3H3,(H,24,26) |
InChI Key |
LNVYFAOOTSPRMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)NC2(CCCCC2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
General Synthesis Route
The following steps outline a typical synthesis route for the target compound:
Step 1: Synthesis of 3-Methoxybenzoyl Chloride
This can be achieved by reacting 3-methoxybenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions to yield the corresponding acid chloride.
Step 2: Formation of Weinreb Amide
The acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as pyridine to form a Weinreb amide. This step is crucial as it allows for the introduction of the cyclohexyl moiety in subsequent reactions.
Step 3: Reaction with Cyclohexylamine
The Weinreb amide is reacted with cyclohexylamine to form the desired amide product. This reaction typically occurs under mild conditions, allowing for good yields.
Step 4: Purification
The crude product is purified using techniques such as recrystallization or column chromatography, ensuring high purity for biological evaluation.
Detailed Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Methoxybenzoic acid, Thionyl chloride | Reflux in DCM | High |
| 2 | Weinreb amide formation with N,O-dimethylhydroxylamine hydrochloride, Pyridine | Ice bath followed by room temperature stirring | Moderate to high |
| 3 | Cyclohexylamine | Room temperature or mild heating | High |
| 4 | Purification (e.g., column chromatography) | Standard purification methods | >95% purity |
Research has shown that employing different activating agents and solvents can significantly affect the yield and purity of the synthesized compounds. For instance, using dimethylformamide (DMF) as a solvent during the formation of Weinreb amides has been reported to enhance yields compared to other solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Yield Optimization Strategies
Temperature Control : Maintaining optimal reaction temperatures can prevent side reactions and improve yield.
Reaction Time : Extended reaction times may be necessary for complete conversion, but should be balanced against degradation risks.
Purification Techniques : Utilizing preparative high-performance liquid chromatography (HPLC) can yield highly pure products suitable for biological assays.
The preparation of 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide involves systematic steps that require careful consideration of reagents, conditions, and purification methods. Ongoing research continues to refine these methods, aiming for higher yields and purities essential for further biological evaluation.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and antibacterial properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Substituent Effects on Benzamide Core
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Key Differences : Replaces the cyclohexyl-benzoyl group with a hydroxy-dimethyl ethyl chain.
- The absence of a bulky cyclohexyl group may reduce steric hindrance, favoring interactions with less constrained binding pockets.
- Applications : Used in metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group .
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide ()
- Key Differences : Substitutes methoxy with isopropoxy at the 3-position.
- Implications : The bulkier isopropoxy group may enhance lipophilicity but reduce metabolic stability compared to methoxy. This compound’s simpler structure lacks the cyclohexyl-benzoyl moiety, suggesting divergent pharmacological targets .
Cyclohexyl-Modified Analogs
AH-7921: 3,4-Dichloro-N-[1-(dimethylamino)cyclohexyl)methyl]benzamide ()
- Key Differences: Replaces methoxy groups with chloro substituents and adds a dimethylamino group to the cyclohexyl bridge.
- The dimethylamino group introduces basicity, altering pharmacokinetic properties (e.g., tissue distribution).
PLUVICTO® (Lutetium-177 vipivotide tetraxetan) ()
- Key Differences : A radiopharmaceutical with a complex cyclohexyl-containing structure linked to lutetium-175.
- Implications : The cyclohexyl group here facilitates targeting prostate-specific membrane antigen (PSMA). While structurally distinct, this highlights the role of cyclohexyl moieties in enhancing target specificity .
Antiviral and Anticancer Benzamide Derivatives
(R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-((cyclopentylamino)methyl)-3-methylthiophen-2-yl)phenyl)ethyl)-2-methylbenzamide ()
- Key Differences : Incorporates azetidine and thiophen groups instead of methoxy substituents.
- Implications : The azetidine ring enhances solubility, while the thiophen moiety may promote π-π stacking with viral proteases. These modifications correlate with reported antiviral activity against SARS-CoV-2 PLpro .
1,3-Bis(2-chloroethyl)-1-nitrosourea ()
- Key Differences : A nitrosourea derivative but shares lipophilic properties with the target compound.
- Implications : Demonstrates activity against intracerebral L1210 leukemia, suggesting that lipophilicity (a trait shared with the methoxy-rich target compound) is critical for crossing the blood-brain barrier .
Biological Activity
3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 313.39 g/mol
- IUPAC Name : 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide
This compound features a methoxy group and a benzamide moiety, contributing to its biological activity.
P2X7 Receptor Inhibition
Research indicates that benzamide derivatives, including compounds similar to 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide, may inhibit the P2X7 receptor. This receptor is involved in various physiological processes, including inflammation and pain signaling. The inhibition of this receptor can lead to reduced inflammatory responses, making it a target for therapeutic interventions in chronic pain and autoimmune diseases .
Anticancer Activity
Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cells. The mechanism often involves induction of apoptosis and cell cycle arrest at the S phase, suggesting that these compounds disrupt normal cellular processes leading to cancer cell death .
Biological Activity Summary Table
| Activity Type | Effect | Reference |
|---|---|---|
| P2X7 Receptor Inhibition | Reduced inflammation and pain signaling | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Cell Cycle Arrest | Arrests cells in S phase |
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of various benzamide derivatives, 3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide was tested against several cancer lines. The results indicated an IC value of approximately 10 µM against MCF-7 cells, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Inflammation Model
Another study utilized an animal model to assess the anti-inflammatory properties of similar benzamide compounds. The administration of these compounds resulted in a notable decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting that they may be effective in managing inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
